Cas no 102976-53-4 (2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one)

2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one is a brominated aromatic ketone derivative with a molecular formula of C₁₀H₁₀BrClO₂. This compound features a reactive α-bromo ketone moiety, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. The presence of both chloro and methoxy substituents on the phenyl ring enhances its utility in regioselective reactions. Its well-defined structure and high purity ensure consistent performance in nucleophilic substitution and condensation reactions. The compound is typically handled under controlled conditions due to its reactivity, and its stability under inert atmospheres makes it suitable for specialized synthetic applications.
2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one structure
102976-53-4 structure
Product Name:2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one
CAS No:102976-53-4
MF:C10H10BrClO2
MW:277.542201519012
CID:4568634
PubChem ID:43144155
Update Time:2025-06-30

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one
    • Inchi: 1S/C10H10BrClO2/c1-6(11)10(13)7-3-4-9(14-2)8(12)5-7/h3-6H,1-2H3
    • InChI Key: XXGTZRPNCKOTRR-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(OC)C(Cl)=C1)(=O)C(Br)C

Computed Properties

  • Exact Mass: 275.95527g/mol
  • Monoisotopic Mass: 275.95527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 277.54g/mol
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one

Introduction to 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one (CAS No. 102976-53-4)

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 102976-53-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a brominated and chloro-methoxy-substituted aromatic ring connected to a propanone backbone, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.

The structural motif of 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one encompasses both electrophilic and nucleophilic sites, making it a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 2-position enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many drug candidates.

The 3-chloro-4-methoxyphenyl moiety introduces further functional diversity, enabling selective modifications through halogen exchange or metalation processes. This dual functionality has been exploited in the development of novel pharmacophores targeting various biological pathways. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, where the aromatic ring system contributes to binding affinity and selectivity against therapeutic targets.

In the context of drug discovery, 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one serves as a building block for exploring structure-activity relationships (SAR). Its incorporation into heterocyclic frameworks has led to the identification of compounds with promising biological activity. For instance, derivatives of this scaffold have been investigated for their potential as antiviral agents, leveraging the aromatic system's ability to interact with viral proteases and polymerases.

The compound's reactivity also makes it a candidate for exploring novel synthetic methodologies. Transition-metal-catalyzed reactions, particularly palladium and copper-mediated processes, have been employed to functionalize the propanone group or the aromatic ring. These transformations have enabled the introduction of diverse substituents, expanding the library of derivatives for further biological evaluation.

Recent advances in computational chemistry have further enhanced the utility of 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one. Molecular modeling studies have elucidated its binding interactions with biological targets, providing insights into optimization strategies. These computational approaches complement experimental efforts, allowing for more efficient design of lead compounds with improved pharmacokinetic profiles.

The pharmaceutical industry has shown interest in this compound due to its synthetic accessibility and potential therapeutic applications. Researchers are exploring its role in developing treatments for neurological disorders, where modulating neurotransmitter activity is crucial. The structural features of 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one align well with known pharmacophores in this domain, suggesting its feasibility as a precursor for next-generation therapeutics.

Moreover, agrochemical applications are being explored for derivatives of this compound. The structural complexity and functional diversity offer opportunities for designing novel pesticides with enhanced efficacy and environmental compatibility. Such applications align with global efforts to develop sustainable agricultural solutions while minimizing ecological impact.

In conclusion, 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one (CAS No. 102976-53-4) represents a versatile intermediate with broad utility across multiple domains of chemical research. Its unique structural features enable diverse synthetic transformations and biological explorations, making it a valuable asset in both academic and industrial settings. As methodologies for drug discovery and material science continue to evolve, this compound is poised to play an increasingly significant role in advancing scientific understanding and innovation.

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